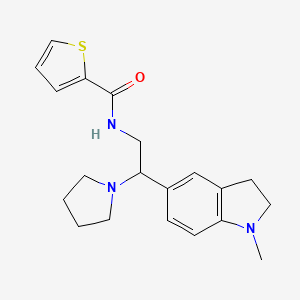
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carboxamide derivatives often involves the reaction of appropriate amines with carboxylic acids or their derivatives. For instance, paper describes the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride. Similarly, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides in paper involves structurally original series derived from benzamide. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is crucial for their binding affinity and biological activity. Paper discusses the structure-affinity relationships of synthesized compounds, revealing that the introduction of certain substituents can enhance binding affinity to target receptors. The X-ray crystallographic study of a compound in paper showed two energetically stable conformers, which may be relevant for understanding the molecular structure of "N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of carboxamide derivatives can be influenced by the presence of different functional groups. For example, paper explores acid-catalyzed transformations of 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to furan ring opening and the formation of new heterocyclic systems. Paper describes the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in acidic media. These studies suggest that the compound may also undergo similar transformations under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not directly discuss the physical and chemical properties of "N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide", paper includes a DFT study and crystal structure analysis of a related compound, which can be used to infer some properties. The packing of molecules in the solid state and the optimized structure computed via DFT provide insights into the potential properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
Research on the synthesis of related compounds highlights various strategies for creating molecules with potential biological activities. For instance, studies on the synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and their derivatives have explored their potential as inhibitors and for their cytotoxicity and antineoplastic activity against specific leukemia cells. These syntheses involve complex reactions, including alkylation, condensation with thiosemicarbazide, and oxidation processes, to yield compounds with significant biological activity (Liu et al., 1996).
Biological Activity of Analogous Compounds
The biological activities of compounds structurally related to the specified molecule have been a significant focus. For example, organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] has been explored, given their important biological activities. These syntheses utilize asymmetric catalytic approaches to create diverse and enantioselective compounds, demonstrating the potential for medicinal chemistry applications (Chen et al., 2009).
Development of New Synthetic Methodologies
The development of new synthetic methodologies for constructing complex molecules is crucial. Research into the cobalt-catalyzed cyclization of aliphatic amides and terminal alkynes, for instance, presents a novel approach to synthesizing pyrrolidinones and isoindolinones. This method emphasizes the functionalization of unactivated sp3 carbons, showcasing innovative strategies in organic synthesis (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-22-11-8-16-13-15(6-7-17(16)22)18(23-9-2-3-10-23)14-21-20(24)19-5-4-12-25-19/h4-7,12-13,18H,2-3,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZAYDBOXGARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)
![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)
![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)
![6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)
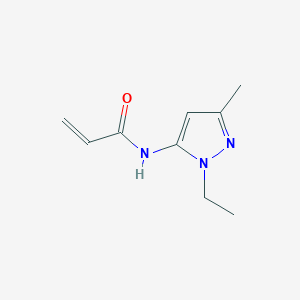
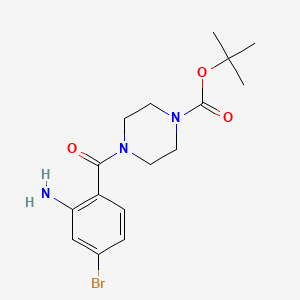
![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)
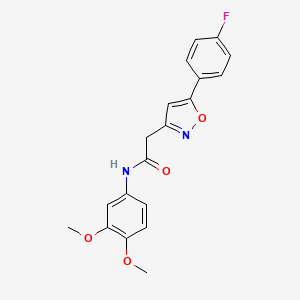
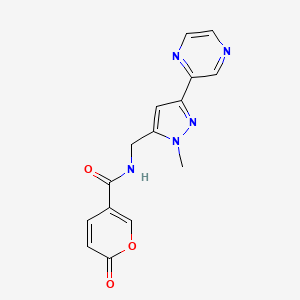
![1-(3,4-Dimethoxyphenyl)-2-((2-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2539102.png)
![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)
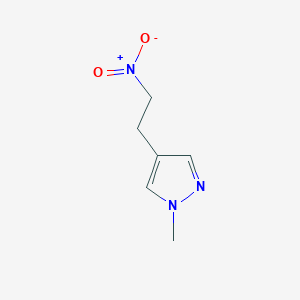

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)